2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide
Description
2-((1-(Furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide is a synthetic thioacetamide-quinazolinone hybrid. Its structure features a partially saturated quinazolinone core (hexahydroquinazolinone) substituted with a furan-2-ylmethyl group at position 1, a thioether linkage at position 4, and an N-phenylacetamide moiety. The thioacetamide group may enhance bioavailability or target specificity compared to oxygenated analogs.
Properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(22-15-7-2-1-3-8-15)14-28-20-17-10-4-5-11-18(17)24(21(26)23-20)13-16-9-6-12-27-16/h1-3,6-9,12H,4-5,10-11,13-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHMEOULBZNIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide , also known as a derivative of hexahydroquinazoline with furan and phenyl groups, presents significant biological activity that warrants detailed exploration. This article examines its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is with a molecular weight of approximately . The structure features a hexahydroquinazoline core substituted with furan and phenyl moieties which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O3S |
| Molecular Weight | 445.53 g/mol |
| IUPAC Name | 2-{[1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide |
| SMILES | O=C(CSc2nc(=O)n(Cc1ccco1)c3CCCCc23)Nc4cccc5ccccc45 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit antimicrobial properties. For instance, derivatives of furan-based compounds have shown effective inhibition against various bacterial strains and fungi .
Enzyme Inhibition
A significant area of interest is the compound's potential as an enzyme inhibitor. Research has highlighted the role of similar compounds in inhibiting mushroom tyrosinase activity. For instance, one derivative demonstrated an IC50 value of , indicating potent inhibition compared to standard inhibitors like kojic acid . This suggests that This compound may also possess similar inhibitory effects.
Anticancer Potential
The biological evaluation of related compounds has suggested anticancer properties. For example, studies on furan-containing derivatives have shown cytotoxic effects against various cancer cell lines. These findings point toward the potential for further development of this compound in cancer therapeutics .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to This compound :
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Tyrosinase Inhibition : A series of furan derivatives were tested for their ability to inhibit tyrosinase. The best-performing compound exhibited mixed-type inhibition with a Ki value indicating strong binding affinity .
Compound IC50 (µM) Type of Inhibition Compound 8 0.0433 Mixed Kojic Acid 19.97 Competitive - Antimicrobial Studies : Similar compounds were screened against bacterial strains such as E. coli and S. aureus with varying degrees of success in inhibiting growth .
- Cytotoxicity Testing : Compounds showed low cytotoxicity in Vero and MDCK cells with CC50 values exceeding , indicating a favorable safety profile for further development .
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research indicates that compounds with hexahydroquinazoline structures exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
2. Antimicrobial Properties
The compound has demonstrated broad-spectrum antimicrobial activity. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .
3. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Some derivatives of hexahydroquinazolines have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders .
4. Neuroprotective Effects
Recent studies indicate that certain derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism often involves the reduction of oxidative stress and inflammation in neuronal cells .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer effects of a similar hexahydroquinazoline derivative on breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, significantly reducing tumor growth in vitro and in vivo models .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .
Summary Table of Applications
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The thioether linkage in the target compound may improve metabolic stability compared to oxygenated analogs, as sulfur is less prone to oxidative degradation .
- Synthetic Challenges: highlights the use of carbodiimide coupling agents (e.g., EDCI) for acetamide formation, a method likely applicable to the target compound. However, the hexahydroquinazolinone core may require optimized cyclization conditions to avoid side reactions .
Q & A
Basic: What are the critical steps in synthesizing 2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide?
The synthesis involves multi-step organic reactions, typically including:
- Condensation reactions to form the quinazolinone core, followed by alkylation with furan-2-ylmethyl groups.
- Thiolation using sulfur-containing reagents (e.g., thiourea or Lawesson’s reagent) to introduce the thioether linkage.
- Acetylation with N-phenylacetamide derivatives.
Key parameters include solvent choice (e.g., toluene/water mixtures for phase separation), temperature control (reflux at 80–100°C), and reaction time (5–7 hours for azide substitutions). Monitoring via TLC (hexane:ethyl acetate 9:1) ensures intermediate purity .
Advanced: How can reaction yields be optimized for the thiolation step in this compound’s synthesis?
Yield optimization requires:
- Solvent screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic thiol reactivity.
- Catalyst use : Bases like triethylamine or DMAP improve thiolate ion formation.
- Temperature gradients : Stepwise heating (e.g., 50°C for initiation, 80°C for completion) minimizes side reactions.
Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Comparative studies show 15–20% yield improvements with these adjustments .
Basic: Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the quinazolinone core and furan substitution.
- HPLC : Assess purity (>95% required for biological assays) using C18 columns (acetonitrile/water mobile phase).
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ at ~428.5 g/mol) .
Advanced: How can researchers resolve contradictory spectral data (e.g., unexpected NMR peaks)?
Contradictions may arise from:
- Tautomerism : The quinazolinone core can exhibit keto-enol tautomerism, altering NMR signals. Use DMSO-d6 as a solvent to stabilize tautomers.
- Residual solvents : Lyophilize samples to remove traces of DMF or THF.
- Dynamic effects : Variable-temperature NMR (25–60°C) can distinguish dynamic equilibria from impurities. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Basic: What biological activities are associated with structural analogs of this compound?
Analog studies reveal:
- Anticancer activity : Quinazolinone derivatives inhibit kinases (e.g., EGFR) with IC values of 10–15 µM.
- Antimicrobial effects : Furan-containing analogs show MICs of 8–32 µg/mL against S. aureus and E. coli.
- Anti-inflammatory potential : Thioacetamide moieties reduce COX-2 expression in macrophage models .
Advanced: How can structure-activity relationships (SAR) guide the design of more potent derivatives?
SAR strategies include:
- Substitution at the furan ring : Electron-withdrawing groups (e.g., nitro) enhance electrophilic reactivity, improving target binding.
- Quinazolinone modifications : Introducing methyl groups at C6/C8 positions increases metabolic stability.
- Phenylacetamide variation : Fluorinated phenyl rings (e.g., -CF) improve pharmacokinetic properties (e.g., logP reduction). Computational docking (AutoDock Vina) and MD simulations prioritize candidates with stronger binding affinities .
Basic: What are common side reactions during synthesis, and how are they mitigated?
- Oxidation of thioethers : Use inert atmospheres (N/Ar) and antioxidants (e.g., BHT).
- Furan ring degradation : Avoid strong acids (e.g., HSO); opt for milder catalysts (acetic acid).
- Amide hydrolysis : Control pH during aqueous workups (pH 6–7 preferred). Side products are removed via selective extraction (e.g., dichloromethane/water partitioning) .
Advanced: What computational methods aid in predicting this compound’s reactivity and bioactivity?
- Reaction path search : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states and activation energies for synthesis optimization.
- Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical binding motifs (e.g., hydrogen bond acceptors at the quinazolinone oxygen).
- ADMET prediction : SwissADME estimates bioavailability, highlighting liabilities (e.g., high topological polar surface area >140 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
